![molecular formula C16H17N5O2S B2633633 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 768287-00-9](/img/structure/B2633633.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl)-N-acetamide . It is a potential biologically active substance that has been studied for its anti-exudative activity .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Chemical Reactions Analysis
The main chemical reaction involved in the synthesis of this compound is alkylation . Alkylation is a process by which an alkyl group is transferred from one molecule to another. In this case, the alkyl group is transferred from N-aryl-substituted α-chloroacetamides to 2-((4-amino-5-(furan-2-yl))-4H-1,2,4-triazole-3-thione .Physical And Chemical Properties Analysis
The compound, after synthesis and crystallization, appears as white or light yellow crystalline substances with clear melting temperatures .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied as a potential non-steroidal anti-inflammatory drug (NSAID). The researchers synthesized 10 novel compounds of this molecule and conducted experiments to confirm their pharmacological activity . The compounds demonstrated moderate to high anti-exudative activity .
Pharmacological Activity Prediction
The pharmacological activity of this compound was predicted using the program “PASS-online”. The prediction indicated the presence of anti-exudative activity .
Synthesis of Derivatives
Researchers have synthesized 10 derivatives of this compound for the first time . These derivatives were received during the alkylation reaction of aryl substituted N-α-chloroacetamides .
Experimental Confirmation of Activity
The predicted anti-exudative action of this compound was studied on white male rats using experimental models of formalin-induced edema . The substances were administered orally in a form of suspension and 3% starch mucus 1 hour before the maximum development of edema at a dose of 10 mg/kg .
Comparison with Reference Drugs
The anti-exudative activity of five leaders’ compounds exceeds the activity of the reference drug Diclofenac sodium . This suggests that these compounds could be potential alternatives to existing drugs .
Potential for Further Research
Given the promising results of the initial studies, there is potential for further research into the applications of this compound and its derivatives . This could lead to the development of new drugs with improved efficacy and fewer side effects .
Future Directions
The compound has shown promising results in terms of its anti-exudative activity . Future research could focus on further exploring its potential uses in medical applications, particularly in the treatment of conditions associated with inflammation and fluid accumulation. Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-2-11-6-3-4-7-12(11)18-14(22)10-24-16-20-19-15(21(16)17)13-8-5-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFDIQQVCEHEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.